4-Chloroanisole

Beschreibung

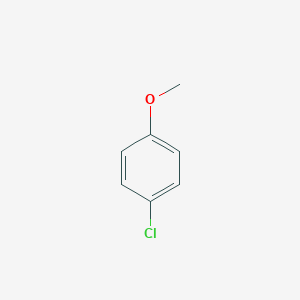

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGAYAGBVIXNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060764 | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Chloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.81 [mmHg] | |

| Record name | 4-Chloroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20018 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-12-1 | |

| Record name | 4-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F18BLY08Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloroanisole chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound (CAS No. 623-12-1). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental methodologies for key property determination, and visualizations of synthetic and analytical workflows.

Chemical Identity and Structure

This compound, systematically named 1-chloro-4-methoxybenzene, is an aromatic organic compound. It consists of a benzene (B151609) ring substituted with a chlorine atom and a methoxy (B1213986) group at the para position.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-chloro-4-methoxybenzene[1] |

| Synonyms | p-Chloroanisole, 4-Chlorophenyl methyl ether, p-Chloromethoxybenzene[1][2] |

| CAS Number | 623-12-1[1][2] |

| Molecular Formula | C₇H₇ClO[1][2] |

| Molecular Weight | 142.58 g/mol [1][3] |

| InChI | InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |

| InChIKey | YRGAYAGBVIXNAQ-UHFFFAOYSA-N |

| Canonical SMILES | COc1ccc(Cl)cc1 |

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for toxicological and environmental fate studies.

Table 2: Physical Properties of this compound

| Property | Value |

| Physical Description | Colorless to light yellow liquid[1][2][4] |

| Melting Point | -18 °C[2][3][4] |

| Boiling Point | 198-202 °C[3][4][5] |

| Density | 1.164 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.535[3][4] |

| Vapor Pressure | 0.81 mmHg[1] |

| Flash Point | 74 °C (closed cup) |

| Water Solubility | Insoluble[2][3][4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and ether[4] |

| LogP (Octanol/Water Partition Coefficient) | 2.79[6] |

Table 3: Spectroscopic Data of this compound

| Spectrum Type | Key Data/Reference |

| ¹H NMR | Spectrum available[7] |

| ¹³C NMR | Spectrum available[5] |

| Infrared (IR) | Spectrum available (liquid film)[5] |

| Mass Spectrometry (MS) | Spectrum available (electron ionization)[5] |

| Raman | Spectrum available[5] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methylation of p-chlorophenol.[8]

Protocol:

-

Apparatus Setup: A 100 mL three-necked flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

-

Reagents:

-

p-Chlorophenol: 0.02 mol

-

Dimethyl carbonate: 0.08 mol (molar ratio to p-chlorophenol of 4:1)

-

Potassium carbonate: 0.01 mol (molar ratio to p-chlorophenol of 0.5:1)

-

Tetrabutylammonium bromide (as a phase transfer catalyst): 0.02 mol (molar ratio to p-chlorophenol of 1:1)

-

-

Procedure: a. Add all the reactants to the three-necked flask. b. Heat the reaction mixture to 95°C with continuous stirring. c. Maintain the reaction at this temperature for 7 hours. d. After the reaction is complete, cool the mixture to room temperature. e. The solid catalyst and by-products are removed by filtration. f. The resulting liquid is purified by vacuum distillation to yield this compound.

-

Analysis: The final product is analyzed for its qualitative and quantitative characteristics.

Determination of Physical Properties

The following are generalized protocols for determining the key physical properties of a liquid organic compound like this compound.

Since this compound is a liquid at room temperature with a melting point of -18°C, this procedure would require a cryostat or a specialized low-temperature melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of this compound is placed in a capillary tube and flash-frozen using liquid nitrogen or a dry ice/acetone bath.

-

Apparatus: A melting point apparatus equipped with a cooling system (cryostat) is used.

-

Procedure: a. The frozen sample in the capillary tube is placed in the melting point apparatus, which is pre-cooled to a temperature below the expected melting point. b. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute). c. The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting point range.[9][10]

Protocol:

-

Apparatus Setup: A small test tube containing a few milliliters of this compound is fitted with a thermometer and a capillary tube (sealed at one end) placed inverted in the liquid. The setup is heated in a suitable heating bath (e.g., an oil bath).[11]

-

Procedure: a. The heating bath is gently heated. b. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. c. The heating is stopped, and the liquid is allowed to cool slowly. d. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[11]

Protocol:

-

Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance are required.

-

Procedure: a. The empty pycnometer is weighed. b. It is then filled with distilled water of a known temperature, and the excess is removed. The pycnometer is weighed again. c. The pycnometer is emptied, dried, and then filled with this compound at the same temperature. d. The pycnometer is weighed again. e. The density of this compound is calculated using the formula: Density = (mass of this compound) / (volume of pycnometer), where the volume is determined from the mass of the water and its known density at that temperature.

Protocol:

-

Apparatus: An Abbe refractometer is used.

-

Procedure: a. The refractometer is calibrated using a standard liquid of known refractive index. b. A few drops of this compound are placed on the prism of the refractometer. c. The prism is closed, and the light source is adjusted. d. The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. e. The refractive index is read from the scale. The measurement is typically performed at 20°C using the sodium D-line (589 nm).

Spectroscopic Analysis

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate radiofrequency pulses are applied to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Protocol:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[1]

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the infrared spectrum.

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Protocol (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and introduction into the ion source.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron to form a molecular ion (M⁺˙) and subsequent fragmentation into smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

References

- 1. This compound | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(623-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | 623-12-1 [chemicalbook.com]

- 4. This compound [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [stenutz.eu]

- 7. This compound(623-12-1) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 4-Chloroanisole (CAS Number 623-12-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroanisole (CAS 623-12-1), a versatile aromatic compound with significant applications in the chemical and pharmaceutical industries. This document details its physicochemical properties, synthesis methodologies, key chemical reactions, and its role as a crucial intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Furthermore, this guide explores its metabolic and biodegradation pathways, analytical techniques for its characterization, and relevant safety information. The content is structured to serve as an in-depth resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction

This compound, also known as p-Chloroanisole or 1-chloro-4-methoxybenzene, is a chlorinated aromatic ether.[1] Its unique combination of a methoxy (B1213986) group and a chlorine atom on the benzene (B151609) ring imparts specific reactivity, making it a valuable building block in organic synthesis.[2] It is a colorless to pale yellow liquid at room temperature and is characterized by a distinct, somewhat pungent odor.[3] Industrially, it serves as a key intermediate in the production of dyes, fragrances, agrochemicals, and notably, as a precursor in the synthesis of pharmaceuticals such as Tramadol.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| CAS Number | 623-12-1 | [1] |

| Molecular Formula | C₇H₇ClO | |

| Molecular Weight | 142.58 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -18 °C | |

| Boiling Point | 198-202 °C | |

| Density | 1.164 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.535 | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene. | [3] |

| Vapor Pressure | 0.81 mmHg | [4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the methylation of p-chlorophenol.[3] While traditional methods employed hazardous methylating agents like dimethyl sulfate (B86663), modern, greener approaches utilize dimethyl carbonate (DMC) in the presence of a phase transfer catalyst.[3]

Experimental Protocol: Green Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound from p-chlorophenol using dimethyl carbonate.

Materials:

-

p-Chlorophenol (0.02 mol)

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

100 mL three-necked flask

-

Magnetic stirrer

-

Thermometer

-

Reflux condenser

Procedure:

-

Equip a 100 mL three-necked flask with a magnetic stirrer, thermometer, and reflux condenser.

-

Add 0.02 mol of p-chlorophenol to the flask.

-

Add dimethyl carbonate, potassium carbonate, and tetrabutylammonium bromide in a molar ratio of p-chlorophenol:DMC:K₂CO₃:TBAB of 1:4:0.5:1.[3]

-

Heat the reaction mixture to 95°C with continuous stirring.[3]

-

Maintain the reaction at this temperature for 7 hours.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

The solid catalyst and salts are removed by filtration.

-

The resulting liquid is purified by vacuum distillation to yield this compound.[3]

Chemical Reactivity and Key Reactions

This compound's reactivity is characterized by its electron-rich aromatic ring, making it a versatile substrate for various coupling reactions.

Ullmann-Type Homocoupling

This compound can undergo Ullmann-type homocoupling reactions, typically catalyzed by copper or palladium, to form biaryl compounds.[5] These reactions are fundamental in the synthesis of more complex molecular architectures.

Experimental Protocol: Ullmann Homocoupling of this compound

This protocol provides a general procedure for the Ullmann homocoupling of this compound.

Materials:

-

This compound

-

Copper powder (activated)

-

High-boiling point solvent (e.g., DMF, nitrobenzene)

-

Reaction vessel with a reflux condenser and inert atmosphere setup

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound and a stoichiometric excess of activated copper powder in a high-boiling point solvent.

-

Heat the mixture to a high temperature (typically >180-200°C) with vigorous stirring.[6]

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, TLC).

-

Upon completion, cool the reaction mixture and filter to remove the copper and copper salts.

-

The solvent is removed under reduced pressure.

-

The crude product, 4,4'-dimethoxybiphenyl, is purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling

This compound is a common substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4][7] This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, [Pd₂(dba)₃])[4]

-

Phosphine (B1218219) ligand (e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK)[4]

-

Solvent (e.g., Toluene, Dioxane, THF, Ethanol/Water mixture)[2]

-

Reaction vessel with a reflux condenser and inert atmosphere setup

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the phosphine ligand.

-

Add the base (typically 2-3 equivalents) and the solvent.

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, depending on the catalyst system and solvent used.[2][8]

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, 4-methoxybiphenyl, by column chromatography.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A notable example is its use as a substitute for 3-bromoanisole (B1666278) in the synthesis of Tramadol , a widely used analgesic.[3][9] It is also implicated as a potential intermediate in the synthesis of other pharmaceuticals like Naftopidil , an antihypertensive agent.[10][11]

Metabolic and Biodegradation Pathways

The complete metabolic pathway of this compound in mammals is not extensively documented. However, based on the metabolism of similar chlorinated aromatic compounds, a plausible pathway can be predicted. It is likely metabolized in the liver by the cytochrome P450 enzyme system.[12][13]

A predicted metabolic pathway involves:

-

O-demethylation: The methoxy group is removed to form 4-chlorophenol. This is a common metabolic reaction for anisoles.[14]

-

Hydroxylation: The aromatic ring can be hydroxylated to form chlorohydroxyanisole isomers.

-

Conjugation: The resulting phenolic metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

Microbial degradation of chloroaromatic compounds has been studied more extensively. For instance, the biodegradation of the related compound 4-chloroaniline (B138754) proceeds via a modified ortho-cleavage pathway involving the formation of 4-chlorocatechol. It is plausible that certain soil microbes can degrade this compound through initial O-demethylation to 4-chlorophenol, which is then further degraded.

References

- 1. This compound | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 623-12-1 [chemicalbook.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. An Improved Process For The Preparation Of Tramadol [quickcompany.in]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A cytochrome P450 system initiates 4-nitroanisole degradation in Rhodococcus sp. strain JS3073 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloroanisole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloroanisole, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the typical experimental protocols for obtaining these spectra.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.23 | Doublet (d) | 8.8 | 2H | Ar-H (ortho to -OCH₃) |

| 6.82 | Doublet (d) | 8.8 | 2H | Ar-H (ortho to -Cl) |

| 3.78 | Singlet (s) | - | 3H | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.3 | C-OCH₃ |

| 129.3 | C-H (ortho to -OCH₃) |

| 125.6 | C-Cl |

| 115.2 | C-H (ortho to -Cl) |

| 55.5 | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000-2850 | Medium | C-H Stretch | -CH₃ |

| 1600-1585 | Medium | C-C Stretch (in-ring) | Aromatic |

| 1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic |

| 1320-1000 | Strong | C-O Stretch | Aryl Ether |

| 850-550 | Medium | C-Cl Stretch | Aryl Halide |

| 900-675 | Strong | C-H "oop" | Aromatic |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 142/144 | High (Molecular Ion) | [C₇H₇ClO]⁺ |

| 127/129 | High | [C₆H₄ClO]⁺ |

| 99 | High | [C₆H₄O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability. Shimming is then performed to optimize the homogeneity of the magnetic field. For ¹H NMR, typically 8 to 16 scans are acquired. For ¹³C NMR, a greater number of scans is usually necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer's sample holder. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. A background spectrum is typically run first and then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The sample is vaporized and separated from the solvent on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for ionizing the sample, which then fragments. The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.

Caption: Proposed EI fragmentation of this compound.

References

Molecular structure and weight of 4-Chloroanisole

This guide provides a comprehensive overview of 4-Chloroanisole, a significant chemical intermediate. The document details its molecular structure, physicochemical properties, experimental protocols for synthesis and purification, and critical safety information, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Identity and Structure

This compound, also known as 1-chloro-4-methoxybenzene, is an aromatic organic compound.[1] It is structurally characterized by a benzene (B151609) ring substituted with a chlorine atom and a methoxy (B1213986) group at the para position. This substitution pattern is crucial to its reactivity and utility as a chemical intermediate.[2][3]

Molecular Identifiers

| Identifier | Value |

| IUPAC Name | 1-chloro-4-methoxybenzene[1] |

| Synonyms | p-Chloroanisole, 1-Chloro-4-methoxybenzene, p-Chlorophenyl methyl ether[1] |

| CAS Number | 623-12-1[4] |

| Molecular Formula | C₇H₇ClO[1][4] |

| Linear Formula | ClC₆H₄OCH₃ |

| SMILES | COC1=CC=C(C=C1)Cl[1] |

| InChI | InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3[1] |

| InChIKey | YRGAYAGBVIXNAQ-UHFFFAOYSA-N[1] |

graph "4_Chloroanisole_Structure" { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];// Benzene Ring C1 [label="C", pos="0,1.5!", fillcolor="#4285F4"]; C2 [label="C", pos="-1.3,-0.75!", fillcolor="#4285F4"]; C3 [label="C", pos="1.3,-0.75!", fillcolor="#4285F4"]; C4 [label="C", pos="-0.85,0.75!", fillcolor="#4285F4"]; C5 [label="C", pos="0.85,0.75!", fillcolor="#4285F4"]; C6 [label="C", pos="0,-1.5!", fillcolor="#4285F4"];

// Substituents O [label="O", pos="0,2.75!", fillcolor="#EA4335"]; CH3 [label="CH₃", pos="0,4!", fillcolor="#FBBC05"]; Cl [label="Cl", pos="0,-2.75!", fillcolor="#34A853"];

// Bonds C1 -- C5; C1 -- C4; C4 -- C2; C2 -- C6; C6 -- C3; C3 -- C5; C1 -- O [label=""]; O -- CH3 [label=""]; C6 -- Cl [label=""];

// Double bonds (approximated) edge [style=double]; C1 -- C5; C4 -- C2; C6 -- C3; }

Caption: Molecular structure of this compound (C₇H₇ClO).

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2][5][6] It is characterized by an irritating or musty, earthy odor.[2][3] The compound is insoluble in water but soluble in common organic solvents like ethanol (B145695) and ether.[2][5][6]

Quantitative Physicochemical Data

| Property | Value |

| Molecular Weight | 142.58 g/mol [1][4] |

| Melting Point | -18 °C (lit.)[5][7] |

| Boiling Point | 198-202 °C (lit.)[6][7] |

| Density | 1.164 g/mL at 25 °C (lit.)[7] |

| Refractive Index | n20/D 1.535 (lit.)[7] |

| Vapor Pressure | 0.81 mmHg[1] |

| Flash Point | 74 °C (165.2 °F) - closed cup[8] |

| Water Solubility | Insoluble / Immiscible[5][6][7] |

Experimental Protocols

A common and environmentally conscious method for synthesizing this compound involves the methylation of p-chlorophenol using dimethyl carbonate (DMC) as a green methylating agent, which is a safer alternative to toxic reagents like dimethyl sulfate (B86663).[2]

Detailed Methodology:

-

Reaction Setup: A 100 mL three-necked flask is equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

-

Reagents: 0.02 mol of p-chlorophenol is added to the flask. The molar ratios of the reactants are as follows:

-

n(p-chlorophenol) : n(dimethyl carbonate) = 1:4

-

n(p-chlorophenol) : n(potassium carbonate) = 1:0.5

-

n(p-chlorophenol) : n(tetrabutylammonium bromide) = 1:1

-

-

Reaction Conditions: The reaction mixture is heated to a temperature of 95°C.

-

Reaction Time: The reaction is allowed to proceed for 7 hours under these conditions.

-

Product Isolation: Upon completion, the reaction mixture is filtered. The filtrate is then subjected to vacuum distillation to isolate the final product, this compound.[2]

-

Analysis: Samples are taken for qualitative and quantitative analysis to confirm the product's identity and purity.[2]

Caption: Workflow for the synthesis of this compound.

For applications requiring high purity, this compound can be purified using a standard liquid-liquid extraction and distillation procedure.

Detailed Methodology:

-

Acid Wash: The crude anisole (B1667542) is washed three times with a 10% (by volume) aqueous sulfuric acid (H₂SO₄) solution to remove basic impurities.

-

Base Wash: The organic layer is then washed three times with a 10% aqueous potassium hydroxide (B78521) (KOH) solution to remove acidic impurities, such as unreacted p-chlorophenol.

-

Neutral Wash: Subsequently, it is washed with water until the washings are neutral.

-

Drying: The washed organic layer is dried over anhydrous magnesium sulfate (MgSO₄).

-

Distillation: The dried liquid is fractionally distilled under reduced pressure through a glass helices-packed column from calcium hydride (CaH₂) to yield the purified product.[7]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Detailed spectra are publicly available through chemical databases.

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the proton and carbon environments in the molecule.[1][9][10]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern of the compound.[1]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, showing characteristic absorption bands for the aromatic ring, C-O, and C-Cl bonds.[1][11]

-

Raman Spectroscopy: Raman spectra for this compound have also been documented.[1]

Applications in Research and Industry

This compound is a versatile intermediate in organic synthesis.[2][3]

-

Pharmaceuticals: It serves as a substitute for bromobenzene (B47551) ether in the production of tramadol (B15222) hydrochloride.[2]

-

Agrochemicals: It is a key precursor in the synthesis of certain plant growth regulators.[12]

-

Fine Chemicals: It is widely used in the dye, fragrance, and new materials industries.[2][3]

-

Research: It is used as a substrate in studies of chemical reactions, such as Ullmann-type homocoupling and nucleophilic photosubstitution reactions.[7]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][13][14] It can cause skin and serious eye irritation.[1][14]

Safe Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Use with adequate ventilation. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[5][15][16] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[5][15] Keep away from heat, sparks, open flames, and other sources of ignition.[5][15][16] Store away from incompatible substances like strong oxidizing agents.[5][7] |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear a self-contained breathing apparatus.[14][15] |

| Spills | Absorb spill with inert material (e.g., dry sand or earth) and place it into a chemical waste container. Ensure adequate ventilation and remove all ignition sources.[5] |

First Aid Measures

| Exposure | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][15] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[5][15] |

References

- 1. This compound | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound(623-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 623-12-1 [chemicalbook.com]

- 8. 4-氯苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound(623-12-1) 1H NMR [m.chemicalbook.com]

- 10. This compound | C7H7ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. spectrabase.com [spectrabase.com]

- 12. nbinno.com [nbinno.com]

- 13. bg.cpachem.com [bg.cpachem.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

Solubility of 4-Chloroanisole in various organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloroanisole in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various organic compounds. Due to the limited availability of publicly accessible quantitative solubility data, this document presents a framework for its determination, including detailed experimental protocols and expected solubility trends. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to generate reliable solubility data, which is crucial for process development, reaction optimization, and formulation studies.

Introduction

This compound (C₇H₇ClO) is a halogenated aromatic ether widely used in the chemical industry as a building block for pharmaceuticals, agrochemicals, and fragrances.[1] Its physical and chemical properties, particularly its solubility in various organic solvents, are critical parameters for its effective use in synthesis, purification, and formulation.[1] Understanding the solubility behavior of this compound is fundamental for designing efficient reaction conditions, selecting appropriate crystallization solvents, and developing stable formulations. This guide outlines the theoretical considerations for its solubility, provides detailed experimental protocols for its quantitative measurement, and presents hypothetical solubility data to illustrate expected trends.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO | [2][3] |

| Molecular Weight | 142.58 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid | [1][4] |

| Melting Point | -18 °C (lit.) | [2] |

| Boiling Point | 198-202 °C (lit.) | [2] |

| Density | 1.164 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.535 (lit.) | [2] |

| Water Solubility | Immiscible | [1][4] |

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. This compound is a moderately polar molecule due to the presence of the chlorine atom and the methoxy (B1213986) group on the benzene (B151609) ring. Therefore, it is expected to be more soluble in polar organic solvents and less soluble in nonpolar organic solvents. Its solubility in water is known to be very low.[1][4]

The expected trend for the solubility of this compound in common organic solvents is as follows:

-

High Solubility: In polar aprotic solvents like acetone (B3395972) and ethyl acetate, and in polar protic solvents like ethanol (B145695) and methanol.

-

Moderate Solubility: In aromatic hydrocarbons like toluene.

-

Low Solubility: In nonpolar aliphatic hydrocarbons like hexane.

Quantitative Solubility Data (Hypothetical)

Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C (298.15 K)

| Solvent | Solvent Polarity (Dielectric Constant) | Hypothetical Mole Fraction (x₁) | Hypothetical Solubility ( g/100 g solvent) |

| Acetone | 20.7 | 0.35 | 85.2 |

| Ethanol | 24.5 | 0.30 | 65.8 |

| Ethyl Acetate | 6.0 | 0.28 | 58.9 |

| Toluene | 2.4 | 0.20 | 38.7 |

| Methanol | 32.7 | 0.25 | 49.5 |

| n-Hexane | 1.9 | 0.05 | 7.8 |

Note: The data in this table is hypothetical and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, the following experimental protocols are recommended.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a widely accepted and reliable method for determining the equilibrium solubility of a solid or liquid solute in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solute is crucial to ensure that the solution reaches saturation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by preliminary experiments (e.g., by taking measurements at 24, 48, and 72 hours to ensure the concentration is stable).

-

-

Sample Collection and Analysis:

-

After reaching equilibrium, allow the vial to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Accurately weigh the container with the filtrate.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the solute, or under vacuum).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the container with the residue and the initial weight of the empty container.

-

The mass of the solvent is the difference between the weight of the container with the filtrate and the weight of the container with the residue.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

-

UV-Vis Spectrophotometric Method

This method is suitable for solutes that have a chromophore and absorb UV-Vis radiation.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution and Analysis:

-

Prepare a saturated solution of this compound as described in the shake-flask method (Section 5.1).

-

Withdraw a sample of the clear supernatant and filter it.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is influenced by the interplay of solute and solvent properties, as well as external conditions.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse, the provided theoretical framework and detailed experimental protocols offer a solid foundation for researchers to determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is indispensable for the successful development and application of this compound in various fields of chemistry.

References

IUPAC name for 4-Chloroanisole

An In-depth Technical Guide to 1-Chloro-4-methoxybenzene (4-Chloroanisole)

Introduction

This technical guide provides a comprehensive overview of this compound, known by its IUPAC name 1-chloro-4-methoxybenzene. It is a significant chemical intermediate widely utilized in the fine chemical industry for the synthesis of dyes, fragrances, pharmaceuticals, and new materials.[1] This document details its chemical and physical properties, synthesis protocols, key chemical reactions, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The standard IUPAC name for this compound is 1-chloro-4-methoxybenzene .[2] It is also commonly known by several other names and identifiers.

| Identifier Type | Value |

| IUPAC Name | 1-chloro-4-methoxybenzene[2][3][4][5] |

| Common Name | This compound[1][2][6] |

| Synonyms | p-Chloroanisole, 1-methoxy-4-chlorobenzene, p-Chlorophenyl methyl ether, Anisyl chloride[2][6] |

| CAS Number | 623-12-1[2][6] |

| Molecular Formula | C7H7ClO[2][4][6][7][8] |

| InChI Key | YRGAYAGBVIXNAQ-UHFFFAOYSA-N[2][3][6][9] |

| Canonical SMILES | COC1=CC=C(C=C1)Cl[2][3][4][6] |

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][10][11] It is characterized by an irritating or musty, earthy odor.[1][6] The compound is stable under normal conditions but is combustible and incompatible with strong oxidizing agents.[6][7][10] It is insoluble or sparingly soluble in water but soluble in organic solvents like ethanol, ether, and benzene.[1][6][11]

| Property | Value | Source(s) |

| Molecular Weight | 142.58 g/mol | [2][4][8] |

| Melting Point | -18 °C | [7][10][11] |

| Boiling Point | 198-202 °C | [7][10] |

| Density | 1.164 g/mL at 25 °C | [7][10] |

| Vapor Pressure | 0.81 - 1.01 mmHg at 25 °C | [2][7] |

| Flash Point | 78 °C (173 °F) | [7] |

| Refractive Index | n20/D 1.535 | [7][10] |

| Water Solubility | Immiscible / Insoluble | [6][7][11] |

Synthesis of this compound

Industrially, this compound is typically prepared via the methylation of p-chlorophenol.[1] While traditional methylating agents like dimethyl sulfate (B86663) are effective, they are highly toxic.[1] A greener, safer alternative employs dimethyl carbonate (DMC) as the methylating agent in the presence of a phase transfer catalyst (PTC).[1]

Experimental Protocol: Synthesis using Dimethyl Carbonate

This protocol describes a laboratory-scale synthesis of this compound from p-chlorophenol using dimethyl carbonate.[1]

Materials:

-

p-Chlorophenol (0.02 mol)

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K2CO3)

-

Tetrabutylammonium bromide (PTC)

-

100 mL three-necked flask

-

Magnetic stirrer, thermometer, reflux condenser

Procedure:

-

Set up the three-necked flask with a magnetic stirrer, thermometer, and reflux condenser.

-

Add 0.02 mol of p-chlorophenol to the flask.

-

Add the reactants according to the following molar ratios:

-

n(p-chlorophenol) : n(dimethyl carbonate) = 1:4

-

n(p-chlorophenol) : n(potassium carbonate) = 1:0.5

-

n(p-chlorophenol) : n(tetrabutylammonium bromide) = 1:1

-

-

Heat the reaction mixture to 95°C while stirring.

-

Maintain the reaction at 95°C for 7 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Isolate the crude product by filtration to remove solid salts.

-

Purify the product by vacuum distillation to obtain pure this compound.[1]

Caption: Synthesis workflow for this compound from p-chlorophenol.

Chemical Reactivity and Applications

This compound serves as a versatile substrate and intermediate in various organic reactions. Its electron-rich aromatic ring and chloro-substituent dictate its reactivity.

Key Reactions:

-

Ullmann-type Homocoupling: It can undergo homocoupling reactions catalyzed by in situ generated palladium colloids.[10][12]

-

Nucleophilic Photosubstitution: Time-resolved spectroscopy has been used to study its photocyanation and photohydrolysis reactions.[10][12]

-

Reaction with Cu(II)-smectite: It reacts with Cu(II)-smectite in various organic solvents to form a blue clay-organic complex.[10][12]

-

Chlorination: The methyl group can be chlorinated using reagents like phosphorus pentachloride.[13]

-

Intermediate for Synthesis: It is a crucial intermediate in the production of:

Caption: Key chemical reactions and applications of this compound.

Spectroscopic Data

A variety of spectroscopic techniques are used to characterize this compound. The compound's structure and purity can be confirmed by analyzing its spectral data.

| Spectroscopy Type | Availability / Notes | Source(s) |

| 1H NMR | Data is available. | [2][15] |

| 13C NMR | Data is available. | [15] |

| 17O NMR | Data is available. | [9] |

| Mass Spectrometry (MS) | GC-MS data is available. | [2] |

| Infrared (IR) Spectroscopy | FTIR, ATR, Near IR, and Vapor Phase IR spectra are available. | [2] |

| Raman Spectroscopy | Data is available. | [2][15] |

Experimental Protocols

Purification of this compound

This protocol details a standard method for the purification of synthesized or commercial-grade this compound.[10]

Materials:

-

Crude this compound

-

10% (v/v) aqueous Sulfuric Acid (H2SO4)

-

10% (w/v) aqueous Potassium Hydroxide (KOH)

-

Deionized water

-

Magnesium Sulfate (MgSO4), anhydrous

-

Calcium Hydride (CaH2)

-

Separatory funnel

-

Distillation apparatus with a glass helices-packed column

Procedure:

-

Place the crude this compound in a separatory funnel.

-

Wash the organic layer three times with 10% aqueous H2SO4.

-

Wash the organic layer three times with 10% aqueous KOH.

-

Wash the organic layer with deionized water until the aqueous layer is neutral (check with pH paper).

-

Transfer the washed organic layer to a clean flask and dry it over anhydrous MgSO4.

-

Filter to remove the drying agent.

-

For final purification, perform a fractional distillation from CaH2 under reduced pressure using a glass helices-packed column.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H7ClO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound | 623-12-1 [chemicalbook.com]

- 11. This compound(623-12-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. This compound 99 623-12-1 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. nbinno.com [nbinno.com]

- 15. This compound(623-12-1) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 4-Chloroanisole as an Electron-Rich Chloroarene for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloroanisole (4-CA), a colorless to pale yellow liquid, is a halogenated aromatic ether.[1][2] Structurally, it features a methoxy (B1213986) group (-OCH₃) and a chlorine atom attached to a benzene (B151609) ring at positions 1 and 4, respectively. The methoxy group, being a strong electron-donating group, enriches the aromatic ring with electron density, thereby classifying this compound as an electron-rich chloroarene.[3][4] This electronic characteristic significantly influences its chemical reactivity, making it a versatile building block in organic synthesis. This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, and its applications in key chemical transformations, complete with detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental setups.

| Property | Value |

| Molecular Formula | C₇H₇ClO |

| Molecular Weight | 142.58 g/mol |

| CAS Number | 623-12-1 |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | -18 °C |

| Boiling Point | 198-202 °C |

| Density | 1.164 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.535 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Ar-H ortho to Cl |

| ~6.85 | d | 2H | Ar-H ortho to OCH₃ |

| ~3.79 | s | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum in CDCl₃ shows the following characteristic peaks:

| Chemical Shift (δ) ppm | Assignment |

| ~158 | Ar-C attached to OCH₃ |

| ~129 | Ar-C ortho to Cl |

| ~125 | Ar-C attached to Cl |

| ~114 | Ar-C ortho to OCH₃ |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3000-2850 | C-H stretch (aromatic and methyl) |

| ~1600, ~1490 | C=C stretch (aromatic ring) |

| ~1245 | C-O-C stretch (asymmetric) |

| ~1035 | C-O-C stretch (symmetric) |

| ~825 | C-H bend (para-disubstituted aromatic) |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion |

| 142/144 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 127/129 | [M - CH₃]⁺ |

| 99 | [M - CH₃ - CO]⁺ |

| 75 | [C₆H₃]⁺ |

Chemical Reactivity and Applications in Organic Synthesis

The electron-rich nature of the aromatic ring in this compound, coupled with the presence of the chloro substituent, makes it a valuable substrate for a variety of cross-coupling reactions. These reactions are pivotal in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For an electron-rich chloroarene like this compound, this reaction typically requires a sophisticated catalytic system to achieve high efficiency.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and a strong base (e.g., K₃PO₄, 2.0 mmol).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (B91453) (5 mL) to the Schlenk tube under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-methoxybiphenyl.

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. The electron-donating methoxy group in this compound can make the C-Cl bond less reactive towards oxidative addition, thus requiring robust catalytic systems.

Detailed Experimental Protocol: Heck Reaction of this compound with Styrene (B11656)

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 mmol).

-

Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (5 mL).

-

Reaction Conditions: Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to yield (E)-4-methoxystilbene.

Caption: Experimental workflow for the Heck reaction of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.

Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper co-catalyst (e.g., CuI, 5 mol%), and a suitable ligand (e.g., PPh₃, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (B128534) (5 mL) as both the solvent and base. Then, add phenylacetylene (1.2 mmol) via syringe.

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (typically 12-24 hours).

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the amine salt. Concentrate the filtrate and purify the residue by column chromatography to yield 1-methoxy-4-(phenylethynyl)benzene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for synthesizing substituted anilines.

Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (B41778)

-

Reaction Setup: In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (B28343) (5 mL) to the tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography to afford 4-methoxydiphenylamine.

Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, or C-S bonds. It is a classical method for the synthesis of diaryl ethers.

Detailed Experimental Protocol: Ullmann Condensation of this compound with Phenol (B47542)

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), phenol (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP (5 mL).

-

Reaction Conditions: Heat the reaction mixture to 150-180 °C for 24-48 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Conclusion

This compound serves as a valuable and versatile electron-rich chloroarene in modern organic synthesis. Its unique electronic properties necessitate the use of advanced catalytic systems to achieve high efficiency in cross-coupling reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex molecules and novel chemical entities. The continued development of more efficient and sustainable catalytic methods will undoubtedly expand the synthetic utility of this important building block.

References

Unveiling the Molecular Interactions of 4-Chloroanisole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroanisole (p-chloroanisole) is a halogenated aromatic compound with diverse industrial applications, including as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its presence as an environmental constituent and a metabolite of other compounds necessitates a thorough understanding of its interactions with biological systems.[3] This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound, focusing on its metabolic pathways, toxicological profile, and its putative effects on cellular signaling. The information presented herein is intended to support further research and development efforts by providing a consolidated resource on the molecular toxicology and pharmacology of this compound.

Toxicological Profile

The acute toxicity of this compound has been established through oral, dermal, and inhalation routes of exposure. The available data are summarized in the table below.

| Toxicological Data for this compound | |

| Endpoint | Value |

| Oral LD50 (ATE) | 500 mg/kg |

| Dermal LD50 (ATE) | 1,100 mg/kg |

| Inhalation LC50/4h (ATE) | 11 mg/l |

| [4] |

These values classify this compound as harmful if swallowed, in contact with skin, or if inhaled.[4]

Potential Mechanisms of Action

The molecular mechanisms underlying the biological effects of this compound are not yet fully elucidated. However, based on studies of structurally related haloanisoles and its known metabolic pathways, several potential mechanisms can be proposed.

Metabolic Activation by Cytochrome P450

This compound is known to undergo metabolism in the liver, primarily through O-demethylation catalyzed by cytochrome P450 (CYP) enzymes.[5] This metabolic process is a critical determinant of its toxicokinetics and potential for bioactivation.

Metabolic Pathway of this compound

The primary metabolic pathway for this compound is its conversion to p-chlorophenol via O-demethylation. This reaction is catalyzed by hepatic microsomal cytochrome P450 enzymes.

Kinetic studies of the oxidative O-demethylation of p-chloroanisole by cumene (B47948) hydroperoxide and hepatic microsomes have determined the catalytic rate constants.[5]

| Kinetic Parameters for O-demethylation of p-Chloroanisole | |

| Parameter | Value |

| Catalytic Rate Constant | 5.5 x 10^7 exp(--11800/RT) sec-1 |

| [5] |

While the specific CYP isoforms responsible for this compound metabolism have not been definitively identified, studies on the structurally similar 4-nitroanisole (B1192098) have implicated CYP2A6 and CYP2E1 in its O-demethylation.[6] Further research is needed to determine the specific CYP enzymes involved in this compound metabolism and their kinetic parameters.

Interaction with Ion Channels

A plausible mechanism of action for this compound, particularly concerning its potential neurotoxic effects, is its interaction with ion channels. Research on the structurally related compound 2,4,6-trichloroanisole (B165457) (TCA) has demonstrated its potent suppression of cyclic nucleotide-gated (CNG) channels in olfactory receptor cells. This inhibitory effect is thought to be mediated by the partitioning of the lipophilic molecule into the lipid bilayer of the plasma membrane, leading to altered channel function.

Proposed Signaling Pathway for CNG Channel Inhibition

Based on the findings for TCA, this compound may act as an inhibitor of CNG channels, which are crucial for signal transduction in various sensory neurons.

This proposed mechanism could underlie potential sensory and neuronal effects of this compound exposure.

Endocrine Disruption Potential

Some environmental contaminants with structures similar to this compound have been identified as potential endocrine disruptors.[3][7][8] While there is currently no direct evidence to classify this compound as an endocrine-disrupting chemical, its metabolic products and potential to interact with various cellular receptors warrant further investigation into this area.[9]

Experimental Protocols

Detailed experimental protocols for investigating the specific mechanisms of action of this compound are not extensively reported in the literature. However, based on the proposed mechanisms, the following experimental approaches are recommended.

Cytochrome P450 Metabolism Studies

Objective: To identify the specific CYP isoforms involved in the metabolism of this compound and to determine the kinetic parameters of these reactions.

Methodology:

-

Incubation with Human Liver Microsomes (HLMs) or Recombinant CYP Isoforms: this compound is incubated with a panel of HLMs or individual recombinant human CYP isoforms in the presence of an NADPH-generating system.

-

Metabolite Identification and Quantification: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of p-chlorophenol and other potential metabolites.

-

Enzyme Kinetics: Michaelis-Menten kinetics are determined by incubating varying concentrations of this compound with HLMs or specific CYP isoforms. The Vmax and Km values are calculated from the resulting data.

-

Inhibition Studies: The involvement of specific CYP isoforms can be further confirmed using selective chemical inhibitors or inhibitory antibodies.

Workflow for CYP450 Metabolism Assay

Ion Channel Interaction Studies

Objective: To determine if this compound directly interacts with and modulates the activity of CNG channels or other relevant ion channels.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., specific CNG channel subunits).

-

Electrophysiology (Patch-Clamp): Whole-cell or single-channel patch-clamp recordings are performed to measure the ion currents through the expressed channels.

-

Drug Application: this compound is applied to the cells at various concentrations, and the effect on the channel's basal activity and its response to known agonists (e.g., cGMP for CNG channels) is recorded.

-

Data Analysis: Dose-response curves are generated to determine the IC50 or EC50 of this compound for the specific ion channel.

Conclusion

This technical guide has synthesized the available information on the potential mechanisms of action of this compound. The primary areas of interest for future research include its metabolism by cytochrome P450 enzymes and its potential interaction with ion channels, particularly cyclic nucleotide-gated channels. The provided toxicological data, proposed signaling pathways, and experimental frameworks offer a foundation for researchers and drug development professionals to further investigate the molecular pharmacology and toxicology of this compound. A more detailed understanding of these mechanisms is crucial for assessing its safety profile and for the rational design of new chemical entities that may share structural similarities.

References

- 1. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of properties, mechanisms, and channelopathy of cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UV filter - Wikipedia [en.wikipedia.org]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. [O-demethylation kinetics of anisole and p-chloroanisole by cumene hydroperoxide and cytochrome P-450 of liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iehconsulting.co.uk [iehconsulting.co.uk]

- 8. sanjosefuncmed.com [sanjosefuncmed.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chloroanisole

This technical guide provides a comprehensive review of the existing research on this compound (4-CA). It covers its chemical properties, synthesis, applications, and toxicological profile. The guide is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed experimental protocols, quantitative data, and visual diagrams of key processes.

Core Properties of this compound

This compound, also known as p-Chloroanisole or 1-chloro-4-methoxybenzene, is a colorless to yellow liquid.[1][2] It is recognized by its distinct musty, earthy odor.[3] While insoluble in water, it is soluble in organic solvents like ethanol (B145695) and ether.[1][4] Chemically, it is classified as an electron-rich chloroarene.[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO | [3][6] |

| Molar Mass | 142.58 g/mol | [1][6] |

| CAS Number | 623-12-1 | [3] |

| Appearance | Colorless to yellow liquid | [1][3] |

| Density | 1.164 g/mL at 25 °C | [1] |

| Melting Point | -18 °C | [1] |

| Boiling Point | 198-202 °C | [1] |

| Flash Point | 74 °C (165.2 °F) - closed cup | |

| Water Solubility | Immiscible | [1] |

| Refractive Index | n20/D 1.535 | [1] |

| Vapor Pressure | 1.01 mmHg at 25°C | [1] |

Toxicological Data

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] The available acute toxicity data is presented below.